
N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C26H27BrN2O4S and its molecular weight is 543.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of compounds structurally related to N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide highlights their utility in various chemical transformations. For example, the synthesis of bromophenols and brominated tetrahydroisoquinolines from red algae illustrates the potential of such compounds in producing biologically active molecules (Ma et al., 2007). Similarly, synthetic investigations into curare alkaloids reveal the transformation of similar compounds into bioactive structures, suggesting applications in drug development and synthetic chemistry (Voronin et al., 1969).
Biological Activities and Applications
Several studies have explored the biological activities of compounds analogous to this compound, indicating their potential in medicinal chemistry. The isolation and characterization of bromophenols from marine red algae have shown significant antioxidant activity, suggesting their use as natural antioxidants in food and pharmaceuticals (Li et al., 2011). Additionally, the synthesis of phenethylamines from phenylacetonitriles points to methods for creating bioactive molecules that could have implications in neuroscience and pharmacology (Short et al., 1973).
Anticancer and Anti-inflammatory Properties
Research on isoquinolinequinone-amino acid derivatives has demonstrated cytotoxic activity against human cancer cells, highlighting the potential of structurally related compounds in cancer therapy (Valderrama et al., 2016). Moreover, investigations into hypertrophic osteopathy in rats following chronic administration of an isoquinoline derivative underline the importance of understanding the biological effects of these compounds, which may inform the development of new anti-inflammatory drugs (Längle et al., 1994).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O4S/c1-30-20-7-9-21(10-8-20)33-16-23-22-15-25(32-3)24(31-2)13-17(22)11-12-29(23)26(34)28-19-6-4-5-18(27)14-19/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCISZOXMVZQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC(=CC=C4)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)

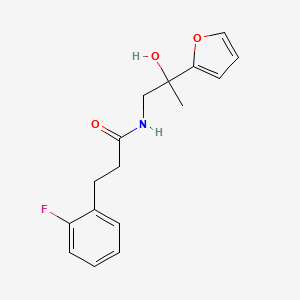

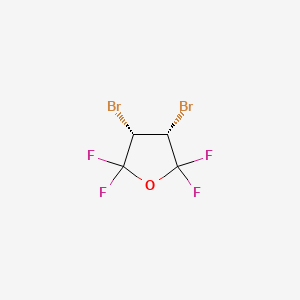
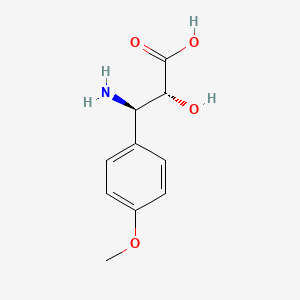
![N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2913396.png)
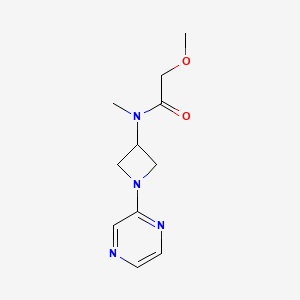
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913402.png)
![4-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2913404.png)
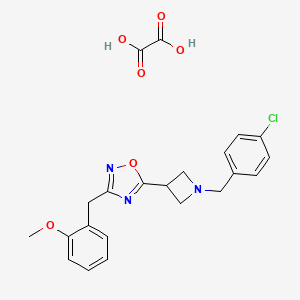
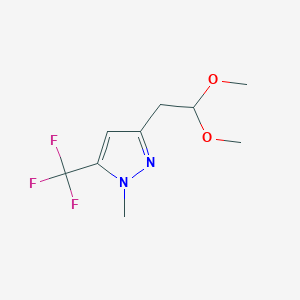

![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2913410.png)